molecular formula C6H10N4OS B12343241 3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one

3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one

Cat. No.: B12343241
M. Wt: 186.24 g/mol
InChI Key: VECYHOUUGUYZAD-UHFFFAOYSA-N
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Description

3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one is a heterocyclic compound with a molecular formula of C6H6N4OS. It is known for its unique structure, which includes a purine ring system with a sulfur atom and a methyl group attached. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylxanthine with sulfur-containing reagents under controlled temperature and pressure conditions. The reaction may require catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a thiol group.

    Substitution: The methyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one involves its interaction with specific molecular targets and pathways. The sulfur atom and purine ring system play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with nucleic acids, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-6-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one
  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one is unique due to its specific structure, which includes a sulfur atom and a methyl group attached to the purine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

3-methyl-2-sulfanylidene-5,7,8,9-tetrahydro-4H-purin-6-one

InChI

InChI=1S/C6H10N4OS/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h3-4,7-8H,2H2,1H3,(H,9,11,12)

InChI Key

VECYHOUUGUYZAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=S)NCN2

Origin of Product

United States

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